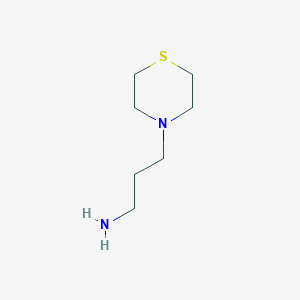

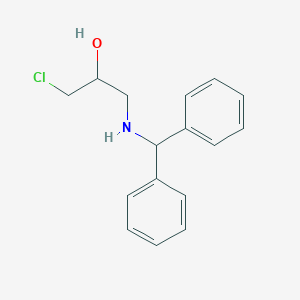

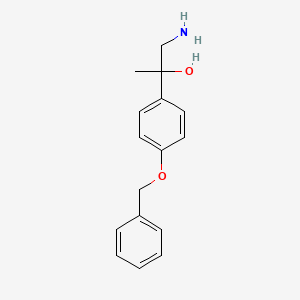

5-Amino-biphenyl-2-carboxylic acid methyl ester

Descripción general

Descripción

The compound "5-Amino-biphenyl-2-carboxylic acid methyl ester" is a derivative of carboxylic acid esters, which are known for their diverse biological activities and applications in pharmaceutical chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, biological evaluation, and structural analysis of similar compounds, which can be informative for understanding the characteristics and potential applications of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific precursors to introduce various functional groups that contribute to the compound's biological activity. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters involves a series of reactions that result in compounds with antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids and their methyl esters is achieved through reactions of dichloro-methylthiopyrimidine with amines and methyl glycinate, yielding compounds with fungicidal properties . These methods may provide a framework for the synthesis of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. X-ray crystallography, NMR, MS, and IR techniques are commonly used to determine the structure and configuration of synthesized compounds. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using these techniques, providing insights into its molecular geometry and potential interaction with biological targets . Such structural analyses are essential for understanding how "5-Amino-biphenyl-2-carboxylic acid methyl ester" might interact with its environment.

Chemical Reactions Analysis

The reactivity of carboxylic acid esters is influenced by the presence of amino groups and other substituents. The papers describe various chemical reactions, such as the photocycloaddition of aldehydes to methoxyoxazoles, leading to the formation of alpha-amino-beta-hydroxy carboxylic acid esters . These reactions are often stereoselective and can be used to synthesize compounds with specific configurations, which is important for the activity of the compounds. Understanding these reactions can help predict the chemical behavior of "5-Amino-biphenyl-2-carboxylic acid methyl ester".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers discuss the synthesis of compounds with varying substituents, which can affect these properties . For example, the introduction of a dimethylaminoethyl group in benzothiazepine derivatives was found to influence their binding to calcium channel receptors . These properties are critical for the compound's suitability in different applications, including drug development.

Relevant Case Studies

The papers provide case studies of synthesized compounds being evaluated for their biological activities. For instance, certain methyl esters of benzo[d]imidazole derivatives showed potent antiproliferative effects against breast cancer cell lines, suggesting their potential as cancer therapeutics . Another study found that benzothiazepine derivatives act as calcium channel blockers, which could be useful in designing new cardiovascular drugs . These case studies highlight the importance of chemical synthesis and structure-activity relationships in drug discovery, which could be relevant for the development of "5-Amino-biphenyl-2-carboxylic acid methyl ester" as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A new biphenyl derivative, closely related to 5-Amino-biphenyl-2-carboxylic acid methyl ester, was isolated from marine fungus. Its structure was determined using comprehensive spectroscopic methods, particularly 2D NMR techniques (Li et al., 2008).

- The synthesis and crystal structure of a compound structurally similar to 5-Amino-biphenyl-2-carboxylic acid methyl ester were explored, showing potential in chemical analysis and structural biology (Wang & Dong, 2009).

Chemical Reactions and Properties

- A study on the Diels−Alder reaction of 5-Amino-2-furancarboxylic acid methyl ester demonstrated the compound's capacity to undergo cycloaddition with high regioselectivity, indicating its utility in synthetic organic chemistry (Padwa et al., 1997).

- Research on the reductive alkylation of methylpyrrole carboxylic esters, including compounds analogous to 5-Amino-biphenyl-2-carboxylic acid methyl ester, highlighted their reactivity, offering insights into organic synthesis techniques (Roomi & Macdonald, 1970).

Application in Material Science

- A study discussed the liquid crystal properties of certain biphenyl derivatives, potentially including 5-Amino-biphenyl-2-carboxylic acid methyl ester, showing relevance in the field of liquid crystal research (Butcher et al., 1995).

Biomedical Research

- The compound was used in the synthesis of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, indicating its role in the development of new therapeutics, particularly in antitumor research (Liu et al., 2006).

- Another study synthesized and evaluated the biological activity of novel calcium channel blockers based on derivatives of compounds like 5-Amino-biphenyl-2-carboxylic acid methyl ester, signifying its potential in pharmacological research (Atwal et al., 1987).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology and are used in the treatment of various disorders .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence various biological pathways .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties .

Propiedades

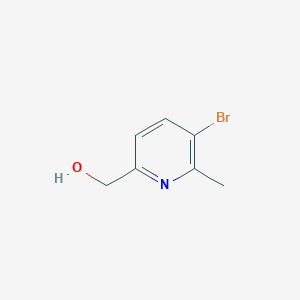

IUPAC Name |

methyl 4-amino-2-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQJWALJLIKPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262876 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51990-95-5 | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51990-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino[1,1′-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)